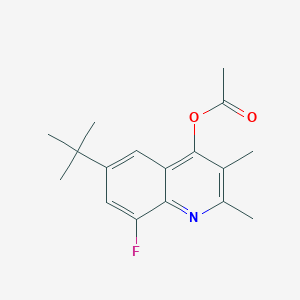
Tebufloquin
Vue d'ensemble
Description
Tebufloquin is a fungicide developed by Meiji Seika Pharma Co., Ltd. It is primarily used to control rice diseases, particularly rice blast disease caused by the fungus Pyricularia oryzae. This compound belongs to the quinoline class of fungicides and has shown significant efficacy in protecting crops from fungal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tebufloquin involves several steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of cyclization reactions. This typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Functionalization: The quinoline core is then functionalized with various substituents to enhance its fungicidal properties. This step may involve halogenation, alkylation, or other substitution reactions.
Final Assembly: The final step involves the introduction of specific functional groups that are crucial for the biological activity of this compound. This may include the addition of alkyl or aryl groups through coupling reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves:
Optimization of Reaction Conditions: Industrial processes often use optimized temperatures, pressures, and catalysts to maximize yield and minimize production costs.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain this compound in its pure form.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tebufloquin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxides, which may have different biological activities.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Quinoline N-oxides: Formed through oxidation.
Dihydroquinolines: Formed through reduction.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Tebufloquin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of quinoline chemistry and its derivatives.
Biology: It is used to study the mechanisms of fungal infection and resistance in plants.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives in treating fungal infections in humans.
Industry: this compound is used in the agricultural industry to protect crops from fungal diseases, thereby increasing yield and quality.
Mécanisme D'action
Tebufloquin exerts its fungicidal effects by inhibiting the biosynthesis of essential fungal cell components. It targets specific enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azoxystrobin: Another fungicide used to control a wide range of fungal diseases in crops.
Fluquinconazole: A fungicide with a similar mode of action, used to control fungal infections in cereals and other crops.
Trifloxystrobin: A strobilurin fungicide used to protect crops from fungal diseases.
Uniqueness of Tebufloquin
This compound is unique due to its high efficacy against rice blast disease and its ability to induce systemic acquired resistance in plants. Unlike some other fungicides, this compound not only protects the treated plants but also enhances their overall resistance to future infections .
Propriétés
IUPAC Name |
(6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-9-10(2)19-15-13(16(9)21-11(3)20)7-12(8-14(15)18)17(4,5)6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLJEQHTPVPKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)(C)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020381 | |
| Record name | Tebufloquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376645-78-2 | |
| Record name | Tebufloquin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376645-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebufloquin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376645782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebufloquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEBUFLOQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP2NJ4FD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Tebufloquin, and what are its downstream effects on target fungi?
A1: While this compound exhibits potent fungicidal activity, its precise mode of action remains to be fully elucidated. Research suggests that it disrupts fungal cell growth, but the specific biochemical pathways targeted are still under investigation. Further research is needed to determine the exact molecular targets and downstream effects responsible for its antifungal activity.
Q2: What is known about the structure-activity relationship (SAR) of this compound and how structural modifications impact its activity?
A: Studies exploring the SAR of this compound have revealed that modifications to its core structure can significantly influence its fungicidal activity. For example, introducing a perfluoropropan-2-yl group to the quinoline ring, as seen in compound 8c, led to enhanced activity against Erysiphe graminis compared to this compound. [] Similarly, incorporating a tert-butyl group at the 4-position of the benzoyl moiety resulted in compound 2b, which displayed notable activity against Sclerotinia sclerotiorum. [] These findings suggest that specific structural motifs are crucial for its fungicidal effects and can be further optimized for improved potency and expanded antifungal spectrum.
Q3: Are there any analytical methods available to detect and quantify this compound in different matrices?
A: Although the provided research papers do not delve into specific analytical techniques for this compound, common methods employed for quantifying fungicides include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). These techniques offer the sensitivity and selectivity required to accurately measure this compound levels in various matrices like plant tissues, soil, and water samples. []
Q4: What are the key considerations for formulating this compound to ensure its stability and efficacy in agricultural applications?
A: Formulating this compound into suitable preparations is crucial for its practical use in agriculture. Research indicates that it can be successfully incorporated into various formulations, including water dispersible granules, wettable powders, suspensions, and granules. [] Achieving optimal stability, solubility, and bioavailability while minimizing environmental impact are critical factors to consider during the formulation development process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)
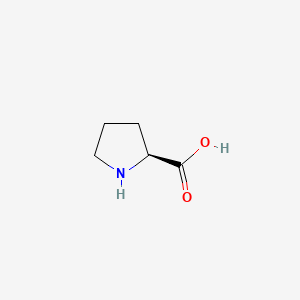
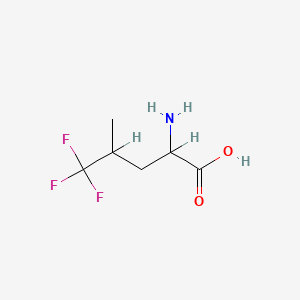
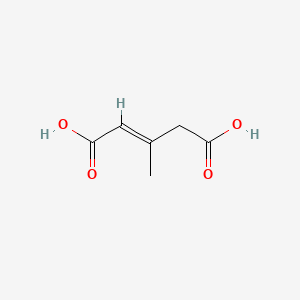
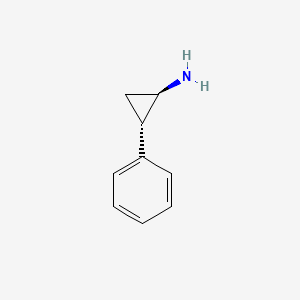
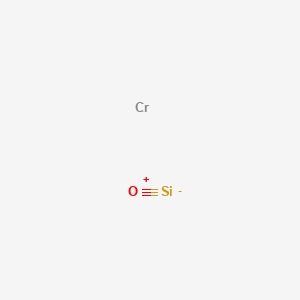
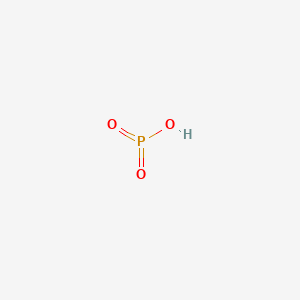
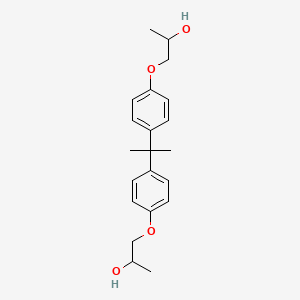
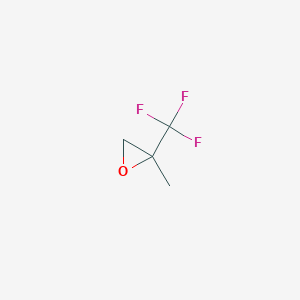
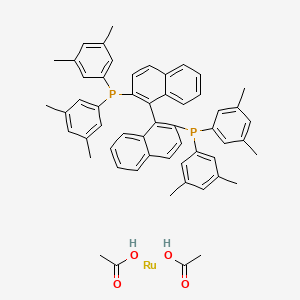
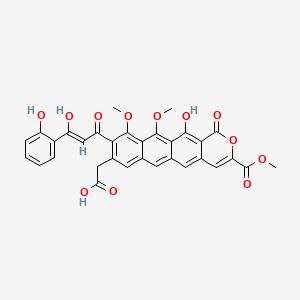
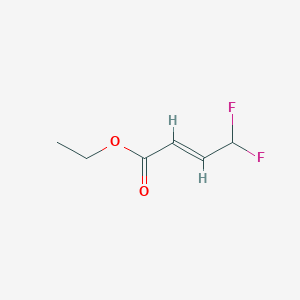
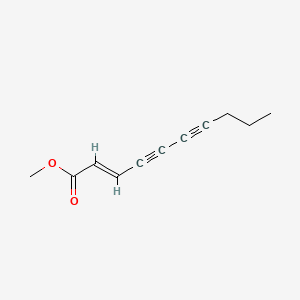
![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3424923.png)
